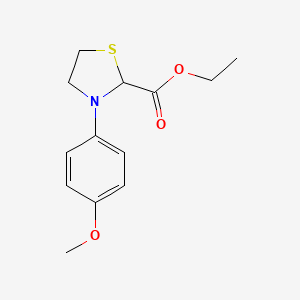
Ethyl 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(4-METHOXYPHENYL)-1,3-THIAZOLANE-2-CARBOXYLATE is a compound that belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The thiazole ring, consisting of sulfur and nitrogen atoms, is a versatile moiety that contributes to the development of various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-METHOXYPHENYL)-1,3-THIAZOLANE-2-CARBOXYLATE typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH), resulting in the formation of an ester compound during the early stage of synthesis . This reaction is carried out under reflux conditions, ensuring the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(4-METHOXYPHENYL)-1,3-THIAZOLANE-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the thiazole ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted thiazole compounds
Scientific Research Applications
ETHYL 3-(4-METHOXYPHENYL)-1,3-THIAZOLANE-2-CARBOXYLATE has several scientific research applications, including:
Biology: The compound can be used in studies to understand the biochemical pathways and enzyme interactions involving thiazole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-METHOXYPHENYL)-1,3-THIAZOLANE-2-CARBOXYLATE involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in the biological systems . This interaction can lead to various physiological effects, such as antimicrobial, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 3-(4-METHOXYPHENYL)-1,3-THIAZOLANE-2-CARBOXYLATE include:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-Methoxyphenethylamine
Uniqueness
ETHYL 3-(4-METHOXYPHENYL)-1,3-THIAZOLANE-2-CARBOXYLATE is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its potential biological activities, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C13H17NO3S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-13(15)12-14(8-9-18-12)10-4-6-11(16-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
QHTNRPQWGXWZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1N(CCS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















